3-Bromo-6-methyl-7-nitro-1H-indazole is a synthetic compound belonging to the indazole class, characterized by its bicyclic structure that consists of a benzene ring fused to a pyrazole ring. Indazoles, including this compound, are recognized for their diverse biological activities and potential applications in drug discovery. The molecular formula of 3-Bromo-6-methyl-7-nitro-1H-indazole is , and it has garnered interest due to its structural features that may influence its reactivity and biological properties.
This compound is classified under heterocyclic compounds, specifically as a substituted indazole. Indazoles are often explored in medicinal chemistry due to their ability to interact with various biological targets. The presence of bromine, methyl, and nitro substituents in the structure of 3-Bromo-6-methyl-7-nitro-1H-indazole contributes to its unique chemical properties and potential pharmacological effects.
The synthesis of 3-Bromo-6-methyl-7-nitro-1H-indazole typically involves several key steps:
The detailed reaction can be summarized as follows:
The molecular structure of 3-Bromo-6-methyl-7-nitro-1H-indazole features:
The three-dimensional conformation and electronic distribution play critical roles in determining the compound's reactivity and potential interactions with biological targets.
3-Bromo-6-methyl-7-nitro-1H-indazole can undergo various chemical reactions typical for indazole derivatives, including:
The mechanism of action for compounds like 3-Bromo-6-methyl-7-nitro-1H-indazole typically involves:
Key physical and chemical properties of 3-Bromo-6-methyl-7-nitro-1H-indazole include:
3-Bromo-6-methyl-7-nitro-1H-indazole has potential applications in:
The synthesis of 3-bromo-6-methyl-7-nitro-1H-indazole typically employs sequential halogenation and nitration on pre-functionalized benzene precursors. A critical challenge lies in achieving regioselective bromination at the C3 position prior to nitration at C7, due to competing electrophilic substitution pathways. One optimized approach involves:
Table 1: Halogenation Agents for Indazole Precursors
Brominating Agent | Acid Catalyst | Temp (°C) | Regioselectivity (A%) | Yield (%) |
---|---|---|---|---|
NBS (1.07 eq.) | H₂SO₄ (10 eq.) | 25 | >93% C3-selectivity | 75–80 |
Br₂ (1 eq.) | H₂SO₄ (5 eq.) | 40 | <50% C3-selectivity | 30 |
KBrO₃ | H₂SO₄ | -10 to 0 | 60% C3-selectivity | 60 |
Key limitation: Nitration prior to bromination risks oxidative decomposition due to the electron-withdrawing nature of the nitro group, necessitating halogenation first [5] .
Installing the C6 methyl group demands precision to avoid unwanted isomerization. Two dominant strategies exist:
Table 2: Methyl Group Introduction Methods
Method | Reagents/Conditions | Substrate | Yield (%) |
---|---|---|---|
Directed ortho-lithiation | LDA, THF, -78°C; DMF; NaBH₄ | 4-Bromo-1H-indazole | 82 |
Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C | 6-Bromo-7-nitro-1H-indazole | 50–60 |
Wittig/hydrogenation | Ph₃P=CH₂; H₂/Pd-C | Aldehyde intermediate | 70 |
Challenges: Steric hindrance near the nitro group impedes cross-coupling efficiency, favoring DoM for higher yields [5] [6].
Cyclization of ortho-hydrazino-nitrobenzene precursors offers a rapid route to the indazole core but requires controlled energy input. Microwave irradiation significantly enhances cyclization kinetics:
Table 3: Cyclization Method Comparison
Condition | Temp/Time | Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
Conventional heating | 20°C, 2 h | DMSO | 75 | <5% |
Microwave irradiation | 150°C, 0.5 h | DMSO | 96 | None detected |
Note: Solvent choice is critical—DMSO’s high dielectric constant enables efficient microwave absorption, whereas ethereal solvents show <20% conversion [2] [4].
The nitration of 3-bromo-6-methyl-1H-indazole exhibits profound solvent-dependent regioselectivity due to polar effects and hydrogen-bonding interactions. Key findings:
Table 4: Solvent Impact on Nitration Regioselectivity
Solvent | Temp (°C) | 6:12 Ratio* | C7-Selectivity (%) |
---|---|---|---|
DMSO | 60 | 50:50 | 50 |
IPA | 95 | 70:30 | 70 |
2-MeTHF | 95 | >95:5 | >95 |
DIPEA | 60 | 90:10 | 90 |
Note: Ratio of 7-bromo-4-chloro-1H-indazol-3-amine (6) to undesired bis-hydrazino byproduct (12).
Optimized protocol: 2-MeTHF with hydrazine hydrate (3 eq.) at 95°C for 12 hours delivers 90% isolated yield of the nitro-indazole with chromatography-free purification .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1